molecular formula C18H19N3O2S2 B1263017 N-(4-(2-(2-propylpyridin-4-yl)thiazol-4-yl)phenyl)methanesulfonamide CAS No. 1046045-61-7

N-(4-(2-(2-propylpyridin-4-yl)thiazol-4-yl)phenyl)methanesulfonamide

Cat. No. B1263017
M. Wt: 373.5 g/mol
InChI Key: OWAXXHRQPWGNTG-UHFFFAOYSA-N
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Description

“N-(4-(2-(2-propylpyridin-4-yl)thiazol-4-yl)phenyl)methanesulfonamide” is also known as FGH10019 . It is a novel inhibitor of sterol regulatory element-binding protein (SREBP) with an IC50 of 1 μM . It has been found to affect the triglyceride biosynthetic process and is associated with the metabolism of lipids and lipoproteins .


Molecular Structure Analysis

The InChI code for the molecule is 1S/C18H19N3O2S2/c1-3-4-16-11-14 (9-10-19-16)18-20-17 (12-24-18)13-5-7-15 (8-6-13)21-25 (2,22)23/h5-12,21H,3-4H2,1-2H3 . This code represents the molecular structure of the compound. Unfortunately, a detailed molecular structure analysis is not available in the search results.


Physical And Chemical Properties Analysis

The molecular weight of the compound is 373.5 . The IUPAC name is “N-(4-(2-(2-propylpyridin-4-yl)thiazol-4-yl)phenyl)methanesulfonamide” and the SMILES notation is CCCC1=CC (=CC=N1)C1=NC (=CS1)C1C=CC (=CC=1)NS (C) (=O)=O . These properties can be used to further analyze the physical and chemical properties of the compound.

Scientific Research Applications

Synthesis and Chemical Properties

The compound N-(4-(2-(2-propylpyridin-4-yl)thiazol-4-yl)phenyl)methanesulfonamide, identified as compound 24 or FGH10019, has been a subject of interest in various chemical synthesis studies. In a study by Kamisuki et al. (2011), it was synthesized and evaluated along with other fatostatin derivatives. This study highlighted its potential as a seed molecule for further development due to its high aqueous solubility and membrane permeability, which are crucial characteristics for drug development (Kamisuki et al., 2011).

Potential Pharmacological Applications

While specific pharmacological applications of this compound have not been detailed in the available literature, its structural similarity to other sulfonamide derivatives suggests potential applications. For instance, other sulfonamide derivatives have been explored for various pharmacological properties, including anti-inflammatory and anticancer activities. Sondhi et al. (2009) synthesized methanesulfonamide derivatives and evaluated them for anticancer and anti-inflammatory activities, suggesting a similar potential for N-(4-(2-(2-propylpyridin-4-yl)thiazol-4-yl)phenyl)methanesulfonamide (Sondhi et al., 2009).

Structural and Molecular Studies

Structural studies of sulfonamide derivatives have been conducted to understand their molecular interactions and properties. For example, Dey et al. (2015) performed a structural study of nimesulidetriazole derivatives, which are structurally related to the compound . Such studies contribute to the understanding of molecular behavior and interactions, which are essential for the development of potential pharmacological agents (Dey et al., 2015).

properties

IUPAC Name

N-[4-[2-(2-propylpyridin-4-yl)-1,3-thiazol-4-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-3-4-16-11-14(9-10-19-16)18-20-17(12-24-18)13-5-7-15(8-6-13)21-25(2,22)23/h5-12,21H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAXXHRQPWGNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(2-propylpyridin-4-yl)thiazol-4-yl)phenyl)methanesulfonamide

Synthesis routes and methods

Procedure details

In reaction (d) methanesulfonyl chloride (0.23 mL, 2.97 mmol) was added to a stirred solution of 16 (800 mg, 2.71 mmol) and pyridine (0.66 mL, 8.1 mmol) in CH2Cl2 (20 mL) at 0° C. After being stirred for 0.5 h, the mixture was poured into 2 M citric acid solution and extracted with EtOAc. The combined extracts were washed with saturated NaHCO3 solution and brine, dried over Na2SO4, and concentrated to produce N-(4-(2-(2-propylpyridin-4-yl)thiazol-4-yl)phenyl)methanesulfonamide 19 (880 mg, 87%) as a yellow foam.
Quantity
0.23 mL
Type
reactant
Reaction Step One
Name
16
Quantity
800 mg
Type
reactant
Reaction Step Two
Quantity
0.66 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(2-(2-propylpyridin-4-yl)thiazol-4-yl)phenyl)methanesulfonamide
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N-(4-(2-(2-propylpyridin-4-yl)thiazol-4-yl)phenyl)methanesulfonamide
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N-(4-(2-(2-propylpyridin-4-yl)thiazol-4-yl)phenyl)methanesulfonamide
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N-(4-(2-(2-propylpyridin-4-yl)thiazol-4-yl)phenyl)methanesulfonamide
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N-(4-(2-(2-propylpyridin-4-yl)thiazol-4-yl)phenyl)methanesulfonamide
Reactant of Route 6
N-(4-(2-(2-propylpyridin-4-yl)thiazol-4-yl)phenyl)methanesulfonamide

Citations

For This Compound
2
Citations
S Kamisuki, T Shirakawa, A Kugimiya… - Journal of medicinal …, 2011 - ACS Publications
Fatostatin, a recently discovered small molecule that inhibits activation of sterol regulatory element-binding protein (SREBP), blocks biosynthesis and accumulation of fat in obese mice. …
Number of citations: 43 pubs.acs.org
E Bellale, M Naik, V VB, A Ambady… - Journal of Medicinal …, 2014 - ACS Publications
Diarylthiazole (DAT), a hit from diversity screening, was found to have potent antimycobacterial activity against Mycobacterium tuberculosis (Mtb). In a systematic medicinal chemistry …
Number of citations: 51 pubs.acs.org

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